An In-depth Technical Guide to 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
An In-depth Technical Guide to 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, commonly known as IPr·HCl, is a pivotal precursor to one of the most versatile N-heterocyclic carbene (NHC) ligands used in modern organometallic chemistry and catalysis.[1][2][3] Its bulky 2,6-diisopropylphenyl substituents provide exceptional steric shielding to the metal center, enhancing catalyst stability and selectivity.[1][4] This technical guide provides a comprehensive overview of IPr·HCl, including its physicochemical properties, detailed synthesis protocols, and its application in key catalytic transformations, such as Suzuki-Miyaura cross-coupling and Grubbs-catalyzed olefin metathesis.
Physicochemical and Spectroscopic Data
IPr·HCl is a white to off-white crystalline powder that is hygroscopic and should be stored under an inert atmosphere.[4][5] While slightly soluble in water, it shows good solubility in organic solvents like methanol.[4][6]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 250285-32-6 | [4][5][7][8] |
| Molecular Formula | C₂₇H₃₇ClN₂ | [4][7][8][9] |
| Molecular Weight | 425.05 g/mol | [7][8][9] |
| Melting Point | 278 °C (decomposition) | [4][5] |
| Appearance | White to off-white powder/crystal | [3][4][9] |
| Solubility | Slightly soluble in water, soluble in methanol | [4][6] |
| Sensitivity | Hygroscopic | [4] |
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | CDCl₃ | 11.02 (s, 1H), 7.58 (s, 2H), 7.04 (s, 4H), 2.32 (s, 6H), 2.2 (s, 12H) |
| ¹³C NMR | CDCl₃ | 141, 139, 134, 130.5, 129.8, 124, 21, 17.8 |
| ¹³C NMR | DMSO-d₆ | 144.1, 133.8, 132.3, 131.2, 123.9, 123.4, 29.8, 25.5, 24.0 |
Synthesis of IPr·HCl: A Detailed Experimental Protocol
The synthesis of IPr·HCl is typically a two-step process involving the initial formation of a diimine intermediate, followed by cyclization.[4][5]
Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine
-
To a 1000 mL round-bottom flask, add methanol (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), a 40 wt% aqueous solution of glyoxal (19 mL, 170 mmol), and formic acid (1 mL).[1][10][11]
-
Stir the resulting mixture at room temperature for 3 hours.[1][10][11]
-
A yellow precipitate will form. Collect the solid by filtration and wash it with cold methanol.[1][10]
-
Dry the precipitate under vacuum overnight to yield the diimine product.[1][10]
Step 2: Cyclization to form 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
-
In a 5 L round-bottom flask, dissolve the dried diimine from Step 1 (200 g, 532 mmol) in ethyl acetate (2 L). Stir until all the solid has dissolved.[1][10]
-
In a separate 500 mL Erlenmeyer flask, prepare a solution of paraformaldehyde (20.7 g, 690 mmol) in 4N HCl in dioxane (212 mL, 851 mmol). Stir this solution for 10 minutes.[1][10]
-
Add the paraformaldehyde/HCl solution to the cooled diimine solution.[1][10]
-
Allow the reaction mixture to stir at room temperature for 2 hours. A precipitate will form.[1][10]
-
Collect the precipitate by filtration. Dissolve the solid in methanol (200 mL) and add sodium bicarbonate (15.0 g) portion-wise until gas evolution ceases.[1]
-
Stir the mixture for 1 hour, then remove the solids by filtration.[1][10]
-
Reprecipitate the product from the filtrate by adding diethyl ether (250 mL).[10]
-
Collect the final product by filtration, wash with diethyl ether, and dry under vacuum to afford IPr·HCl as a white powder.[10]
Applications in Catalysis
IPr·HCl is the precursor to the IPr ligand, a bulky NHC that has revolutionized the field of catalysis. The IPr ligand is used to stabilize metal centers in a variety of catalytic reactions, leading to increased activity and stability of the resulting catalysts.[1][4]
Suzuki-Miyaura Cross-Coupling
Palladium-NHC complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl halides and boronic acids.[4][6][12] The bulky IPr ligand promotes the reductive elimination step and prevents catalyst decomposition.
Grubbs-Catalyzed Olefin Metathesis
The second-generation Grubbs catalyst and the Hoveyda-Grubbs catalyst incorporate an NHC ligand, often IPr, in place of a phosphine ligand.[13][14] This modification significantly enhances the catalyst's activity and stability, making it one of the most powerful tools for the formation of carbon-carbon double bonds via olefin metathesis.[13][14]
Safety and Handling
IPr·HCl is classified as a hazardous substance.[12] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[12][15][16]
Table 3: Hazard and Precautionary Statements
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water/soap |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is crucial to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][16]
Conclusion
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is a cornerstone molecule in the field of organometallic catalysis. Its role as a precursor to the IPr ligand has enabled significant advancements in cross-coupling reactions and olefin metathesis, impacting fields from organic synthesis to materials science and drug development. A thorough understanding of its properties, synthesis, and catalytic applications is essential for researchers and scientists working at the forefront of chemical innovation.
References
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- 12. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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